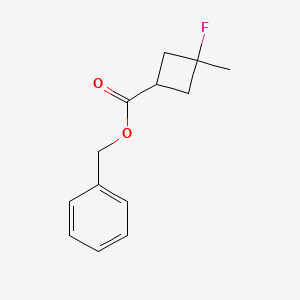

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate

Description

Chemical Structure and Synthesis

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate (C₁₃H₁₅FO₂) is a fluorinated cyclobutane derivative characterized by a benzyl ester group, a fluorine atom, and a methyl group at the 3-position of the cyclobutane ring in a trans stereochemical arrangement. Its synthesis involves the Grignard reaction of benzyl 3-oxocyclobutanecarboxylate with methyl magnesium bromide, yielding the product in 47% after purification via silica gel chromatography . Key analytical data include:

Properties

IUPAC Name |

benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-13(14)7-11(8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSABYXKKSYNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150547 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455037-44-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-fluoro-3-methyl-, phenylmethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate typically involves the following steps:

Fluorination: : The starting material, cyclobutane, undergoes fluorination to introduce the fluorine atom.

Methylation: : The fluorinated cyclobutane is then methylated to introduce the methyl group.

Benzyl Esterification: : Finally, the carboxylic acid group is converted to a benzyl ester through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: : Substitution reactions can occur at the fluorine or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

Oxidation: : Carboxylic acids, ketones

Reduction: : Alcohols, other reduced derivatives

Substitution: : Fluorinated or methylated derivatives

Scientific Research Applications

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate: has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biological assays.

Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Benzyl 3-Hydroxycyclobutanecarboxylate

- Structure : C₁₂H₁₄O₃, featuring a hydroxyl group instead of fluorine and methyl .

- Synthesis : Prepared via esterification of 3-hydroxycyclobutanecarboxylic acid with benzyl bromide (53% yield) .

- Properties :

- Key Differences :

- The hydroxyl group enables hydrogen bonding, whereas fluorine in the target compound enhances electronegativity and metabolic stability.

Benzyl 3-Oxocyclobutanecarboxylate

- Structure : C₁₂H₁₂O₃, with a ketone group at the 3-position .

- Role : A precursor for synthesizing fluorinated derivatives (e.g., via DAST fluorination to yield difluoro analogs) .

- Key Differences :

- The ketone group is highly reactive, enabling further functionalization, whereas the target compound’s fluorine and methyl groups confer steric hindrance and stability.

Benzyl 3,3-Difluorocyclobutanecarboxylate

- Structure : C₁₂H₁₂F₂O₂, with two fluorine atoms at the 3-position .

- Synthesis : Generated by treating benzyl 3-oxocyclobutanecarboxylate with DAST (71% yield) .

- Key Differences: Increased electronegativity and ring strain compared to the monofluoro target compound. Higher boiling point and lower solubility in polar solvents due to reduced polarity.

Methyl 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate

- Structure : C₇H₉F₃O₃, featuring a trifluoromethyl group and hydroxyl substituent .

- Properties :

- Molecular weight: 198.14, lower than the target compound due to the absence of a benzyl group.

- The trifluoromethyl group strongly withdraws electrons, increasing acidity of the hydroxyl group.

- Key Differences :

- Enhanced metabolic stability and lipophilicity compared to the target compound.

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The trans configuration in the target compound reduces steric clashes between substituents, enhancing stability compared to cis isomers .

- Fluorine Effects : Fluorine increases electronegativity and resistance to oxidation, making the target compound more suitable for applications requiring prolonged stability (e.g., agrochemical intermediates) .

- Synthetic Challenges : Lower yields in Grignard-based syntheses (47%) vs. esterification (53%) highlight the complexity of introducing multiple substituents .

Biological Activity

trans-Benzyl 3-fluoro-3-methylcyclobutanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13FO2

- Molecular Weight : 220.23 g/mol

This compound features a cyclobutane ring, a benzyl group, and a fluorine atom, which contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Interaction with Cell Signaling Pathways : It may modulate key signaling pathways such as NF-κB and MAPK, which are crucial in regulating immune responses and cell survival.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant reduction in COX-2 activity | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Decreased cytokine levels in vitro |

Case Studies

- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage cultures. This suggests its potential application in treating inflammatory diseases.

- Antitumor Activity : A series of experiments were conducted on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Q & A

Q. What are the common synthetic routes for preparing trans-benzyl 3-fluoro-3-methylcyclobutanecarboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by fluorination and esterification. For example, fluorination may employ reagents like Selectfluor® under anhydrous conditions to minimize side reactions . Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Purity optimization involves monitoring intermediates by / NMR and HPLC (C18 column, acetonitrile/water mobile phase) to confirm stereochemical integrity and remove diastereomeric byproducts .

Q. How can the stereochemistry and structural conformation of this compound be reliably characterized?

- Methodological Answer : X-ray crystallography is definitive for confirming the trans-configuration of the cyclobutane ring and fluorine/methyl substituents. For dynamic analysis, NOESY NMR can detect spatial proximity of substituents, while NMR and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) predict stable conformers. Polarimetry ([α]) further supports enantiomeric purity if chiral centers are present .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in anhydrous, inert atmospheres (argon) with molecular sieves. Monitor degradation via TLC or LC-MS; degradation products often include cyclobutane-carboxylic acid (from ester hydrolysis) and defluorinated derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of the cyclobutane ring in reactivity studies?

- Methodological Answer : Fluorine’s electronegativity increases ring strain and polarizes adjacent C–F bonds, enhancing susceptibility to nucleophilic attack (e.g., SN2 at the β-position). Steric effects from the gem-dimethyl group can hinder ring-opening reactions. Comparative studies using NMR titration with Lewis acids (e.g., BF) quantify electron-withdrawing effects, while Hammett constants (σ) correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in catalytic activity data when this compound is used as a ligand in transition-metal complexes?

- Methodological Answer : Conflicting catalytic outcomes (e.g., enantioselectivity in asymmetric hydrogenation) may arise from ligand flexibility or solvent-dependent coordination modes. Systematic screening of metal precursors (e.g., Rh(I) vs. Ru(II)) and solvents (DMF vs. THF) is critical. XAS (X-ray absorption spectroscopy) or EXAFS can characterize metal-ligand binding modes, while kinetic studies (Eyring plots) differentiate steric vs. electronic contributions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to biological targets (e.g., kinases or GPCRs). QSAR models trained on IC data from fluorinated analogs identify optimal substituent patterns. For example, replacing the benzyl group with a pyridinyl moiety may improve aqueous solubility without compromising target engagement .

Q. What experimental approaches validate the compound’s role in modulating enzymatic activity, and how are false positives mitigated?

- Methodological Answer : Enzymatic assays (e.g., fluorescence-based kinase inhibition) should include controls with inactive analogs (e.g., cis-isomers) to confirm structure-activity relationships. Use orthogonal techniques like SPR (surface plasmon resonance) to measure binding kinetics directly. False positives from aggregation artifacts are minimized by adding detergents (e.g., 0.01% Tween-20) and performing dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.